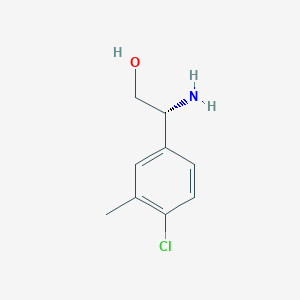![molecular formula C12H22N2O3 B15314475 tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of a six-membered oxygen-containing ring fused to a seven-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diol or diamine, with a spirocyclic building block under acidic or basic conditions.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This can be accomplished by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate derivative.
Purification: The final step involves the purification of the product using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or carbamate moiety is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.
Applications De Recherche Scientifique
tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological processes.
Comparaison Avec Des Composés Similaires
tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate can be compared with other spirocyclic carbamates, such as:
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate: Similar structure but different positioning of the oxygen and nitrogen atoms.
tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride: Contains a hydrochloride salt form, which may affect its solubility and reactivity.
tert-butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: Features an amino group, which can influence its chemical behavior and biological activity.
These comparisons highlight the uniqueness of tert-butyl N-({6-oxa-2-azaspiro[3
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl N-(6-oxa-2-azaspiro[3.4]octan-7-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-9-4-12(8-16-9)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
WXCXVSXCXXEESK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC2(CNC2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


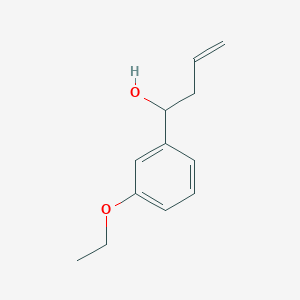
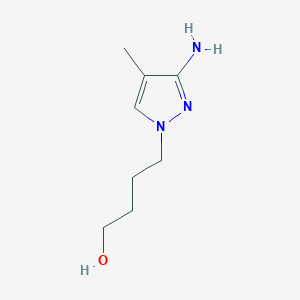
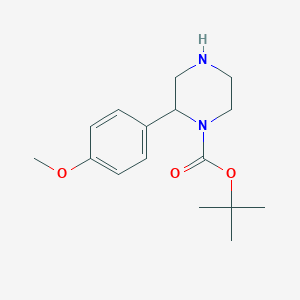

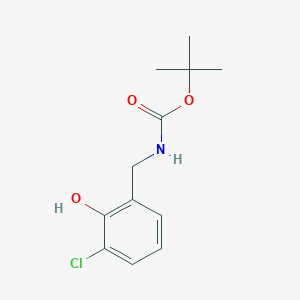
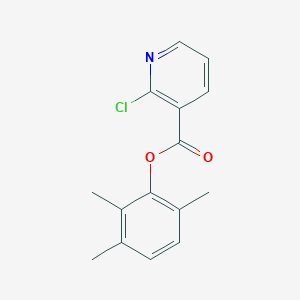

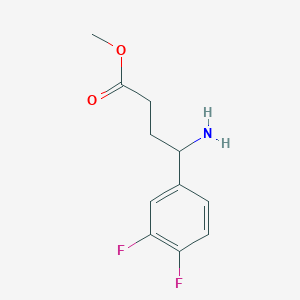
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
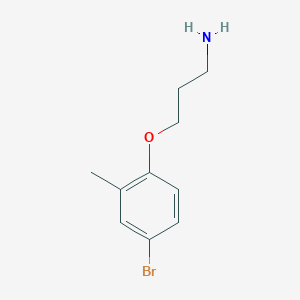
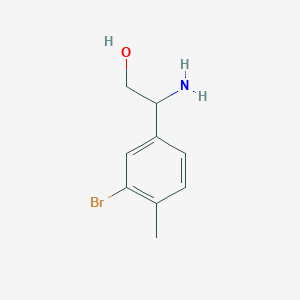
![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)

